Tetrahydroamentoflavone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

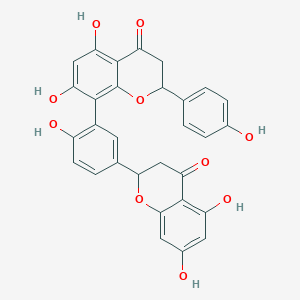

Tetrahydroamentoflavone is a naturally occurring biflavonoid compound found in various plant species. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is structurally related to amentoflavone, with the addition of hydrogen atoms to the double bonds in the flavonoid structure, resulting in a tetrahydro derivative.

準備方法

Synthetic Routes and Reaction Conditions: Tetrahydroamentoflavone can be synthesized through the hydrogenation of amentoflavone. The process involves the use of a hydrogenation catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The reaction typically proceeds under mild conditions, with the hydrogenation selectively targeting the double bonds in the flavonoid structure without affecting other functional groups.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the extraction of amentoflavone from plant sources, followed by hydrogenation using industrial-scale reactors. The purity and yield of the final product are optimized through careful control of reaction parameters and purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be further reduced to form dihydro derivatives using reducing agents such as sodium borohydride.

Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl groups. These reactions often involve reagents like acyl chlorides or alkyl halides to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

Substitution: Acyl chlorides, alkyl halides, presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Quinones, oxidized flavonoid derivatives.

Reduction: Dihydro derivatives.

Substitution: Esterified or etherified flavonoid compounds.

科学的研究の応用

Pharmacological Properties

1. Antioxidant Activity

Tetrahydroamentoflavone has demonstrated significant antioxidant properties. In vitro studies indicate that it functions through metal-chelating and radical-scavenging mechanisms, effectively donating hydrogen atoms and electrons to neutralize free radicals . Its ability to inhibit oxidative stress positions it as a candidate for developing supplements aimed at preventing oxidative damage.

2. Xanthine Oxidase Inhibition

Research has shown that this compound is a potent inhibitor of xanthine oxidase, an enzyme linked to the production of uric acid. This property suggests its potential use in managing conditions like gout and inflammation. In studies, this compound exhibited an IC₅₀ value of 92 nM for xanthine oxidase inhibition, comparable to allopurinol, a standard treatment for gout .

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. It has shown inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The IC₅₀ values reported were 29.5 µM for COX-1 and 40.5% inhibition at 100 µg/mL for COX-2, indicating its potential as a natural anti-inflammatory agent .

Therapeutic Applications

1. Neuroprotective Effects

this compound has been investigated for its neuroprotective properties. In studies involving PC12 cells subjected to anoxia, it exhibited protective effects against cell death, suggesting potential applications in treating neurodegenerative diseases or conditions associated with hypoxia .

2. Anticonvulsant Activity

In traditional medicine systems like Ayurveda, this compound is recognized for its anticonvulsant properties. A study involving a polyherbal formulation containing this compound demonstrated significant protective effects against induced seizures in rats, indicating its potential role in epilepsy management .

Case Studies and Research Findings

作用機序

Tetrahydroamentoflavone exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators.

Antioxidant: Scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, protecting cells from oxidative stress.

Anticancer: Modulates signaling pathways involved in cell proliferation and apoptosis, including the nuclear factor kappa-B and phosphoinositide 3-kinase/protein kinase B pathways.

類似化合物との比較

Tetrahydroamentoflavone is unique among biflavonoids due to its hydrogenated structure, which imparts distinct chemical and biological properties. Similar compounds include:

Amentoflavone: The non-hydrogenated parent compound with similar biological activities but different reactivity.

Dihydroamentoflavone: A partially hydrogenated derivative with intermediate properties between amentoflavone and this compound.

Apigenin: A monoflavonoid related to the biflavonoid structure of this compound, known for its anti-inflammatory and anticancer effects.

This compound’s unique structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications. Further studies are needed to fully elucidate its mechanisms of action and optimize its use in various fields.

生物活性

Tetrahydroamentoflavone (THA) is a biflavonoid compound predominantly isolated from various plant sources, particularly from the seeds of Semecarpus anacardium and Selaginella species. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article delves into the biological activity of THA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its complex structure, which consists of two flavonoid units linked together. Its molecular formula is C30H22O10 . The compound exhibits various pharmacological properties attributed to its unique chemical structure.

1. Antioxidant Activity

THA demonstrates significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. It acts through mechanisms such as metal-chelation and radical-scavenging. In vitro studies indicate that THA can donate hydrogen atoms and electrons, effectively neutralizing free radicals .

2. Anti-inflammatory Effects

THA has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme involved in the production of reactive oxygen species that contribute to inflammation. Research indicates that THA has an IC₅₀ value of 92 nM for XO inhibition, comparable to allopurinol (IC₅₀ = 100 nM) . This property positions THA as a potential therapeutic agent for inflammatory disorders such as gout.

3. Antimicrobial Activity

Recent studies suggest that THA exhibits antimicrobial properties against various pathogens including viruses and bacteria. It has shown efficacy against influenza and SARS-CoV-2 by inhibiting viral proteases . The compound's ability to modulate enzyme activity contributes to its potential as a natural antiviral agent.

4. Anticancer Potential

Emerging research highlights the anticancer effects of THA, particularly through its ability to induce apoptosis in cancer cells and inhibit tumor growth. The underlying mechanisms may involve the modulation of signaling pathways associated with cell survival and proliferation .

Table 1: Summary of Biological Activities of this compound

Pharmacological Applications

Given its diverse biological activities, THA is being explored for various therapeutic applications:

- Inflammatory Disorders : Due to its potent anti-inflammatory effects, THA is considered for treating conditions like arthritis and gout.

- Infectious Diseases : Its antiviral properties make it a candidate for developing treatments against viral infections.

- Cancer Therapy : The compound's ability to induce apoptosis in tumor cells positions it as a potential adjunct in cancer therapies.

特性

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-10,24-25,31-36H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTQJSQDLWNWTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3=C(C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。